molecular formula C11H22N2O2 B1427274 cis-3-(Boc-amino)-5-methylpiperidine CAS No. 1270019-92-5

cis-3-(Boc-amino)-5-methylpiperidine

Cat. No. B1427274
M. Wt: 214.3 g/mol
InChI Key: CNALVHVMBXLLIY-DTWKUNHWSA-N
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Description

“Cis-3-(Boc-amino)-5-methylpiperidine” likely refers to a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The “Boc” refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure of “cis-3-(Boc-amino)-5-methylpiperidine” would likely include a six-membered piperidine ring with a methyl group at the 5-position and a Boc-protected amine at the 3-position .


Chemical Reactions Analysis

The Boc group in “cis-3-(Boc-amino)-5-methylpiperidine” can be removed under acidic conditions, revealing the amine group . This is a common step in peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-3-(Boc-amino)-5-methylpiperidine” would depend on its exact structure. Similar compounds often appear as a white solid and have a high boiling point .

Scientific Research Applications

Synthesis and Derivatives cis-3-(Boc-amino)-5-methylpiperidine serves as a pivotal intermediate in the synthesis of complex amino acids and piperidine derivatives, highlighting its significance in medicinal chemistry and drug development. Studies have demonstrated its utility in the stereoselective synthesis of amino acids and cyclic compounds, which are critical in the design of novel therapeutics. For instance, the work by Liang and Datta (2005) showcases the use of related piperidine structures in the stereoselective formation of syn-amino alcohol adducts, a technique pivotal for synthesizing cis- and trans-3-hydroxypipecolic acids, compounds of medicinal significance (Liang & Datta, 2005). Similarly, Alegret et al. (2007) describe the enantioselective synthesis of trans-methylpipecolic acids, employing strategies that could be applicable for cis-3-(Boc-amino)-5-methylpiperidine derivatives, further emphasizing the compound's relevance in the synthesis of enantiopure piperidine rings (Alegret, Santacana, & Riera, 2007).

Conformational Studies The structural and conformational aspects of cis-3-(Boc-amino)-5-methylpiperidine and its derivatives are crucial for understanding their biological activity. Research by Benedetti et al. (2009) on tert-butoxycarbonyl (Boc)-protected amino groups in peptides reveals the importance of conformational studies in predicting the behavior of such compounds in biological systems. Their findings on the preferred conformation of the Boc-amino group in peptides provide insights into the design of Boc-protected amino derivatives, including cis-3-(Boc-amino)-5-methylpiperidine (Benedetti et al., 2009).

Catalytic Applications and Ligand Synthesis cis-3-(Boc-amino)-5-methylpiperidine derivatives have found applications in catalysis and as ligands in asymmetric syntheses. For example, Scharnagel et al. (2014) discuss the use of a cis-2-aminomethyl-5-phenylpyrrolidine, which could be synthesized from related Boc-protected piperidines, as a chiral ligand for copper(II)-catalyzed reactions, achieving high yields and enantioselectivity. This highlights the compound's role in facilitating stereoselective organic transformations, which are pivotal in drug synthesis and chemical research (Scharnagel, Prause, Kaldun, Haase, & Breuning, 2014).

Safety And Hazards

As with any chemical, “cis-3-(Boc-amino)-5-methylpiperidine” should be handled with care. It’s important to avoid contact with skin and eyes, and to use it only in a well-ventilated area .

properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(Boc-amino)-5-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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